Expanded Polar Surface Area and Hydrogen-Bond Acceptor Capacity Relative to the Unsubstituted Benzylamino Analog
The target compound (CAS 888944-34-1) possesses a topological polar surface area (TPSA) of 67.9 Ų and 5 hydrogen-bond acceptors, compared to 41.6 Ų and 3 hydrogen-bond acceptors for the des-methoxycarbonyl analog tert-butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2) [1][2]. This represents a 63% increase in TPSA and a 67% increase in H-bond acceptor count, which can be leveraged to fine-tune permeability-efflux ratios in CNS programs where TPSA values below 70–90 Ų are often targeted [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 67.9 Ų; H-bond acceptors = 5 |
| Comparator Or Baseline | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2): TPSA = 41.6 Ų; H-bond acceptors = 3 |
| Quantified Difference | ΔTPSA = +26.3 Ų (+63%); ΔH-bond acceptors = +2 (+67%) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025) |
Why This Matters
The higher TPSA and H-bond acceptor count allow medicinal chemists to occupy a different region of CNS MPO (Multi-Parameter Optimization) space without altering the core scaffold, providing a quantifiable basis for selecting this intermediate over the simpler benzylamino analog when permeability modulation is required.
- [1] PubChem CID 53255626. tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem CID 15380687. tert-Butyl 4-(benzylamino)piperidine-1-carboxylate. Computed Properties. National Center for Biotechnology Information. View Source
- [3] Wager, T.T., et al. (2010) 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes.' ACS Chemical Neuroscience, 1(6), pp. 420–434. View Source
